molecular formula C10H9BrN2O B1521948 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine CAS No. 893566-34-2

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine

Cat. No.: B1521948
CAS No.: 893566-34-2
M. Wt: 253.09 g/mol
InChI Key: RISCCLMZGVPXIY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is a heterocyclic organic compound that features a naphthyridine core substituted with a bromomethyl group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The naphthyridine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthyridines with various functional groups.

    Oxidation: Formation of 3-formyl-4-(bromomethyl)-1,5-naphthyridine.

    Reduction: Formation of 3-methoxy-4-(bromomethyl)-1,5-dihydronaphthyridine.

Scientific Research Applications

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor blockade.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-3-methoxy-1,5-naphthyridine
  • 4-(Hydroxymethyl)-3-methoxy-1,5-naphthyridine
  • 4-(Methyl)-3-methoxy-1,5-naphthyridine

Comparison: 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups

Properties

IUPAC Name

4-(bromomethyl)-3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-6-13-8-3-2-4-12-10(8)7(9)5-11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCCLMZGVPXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC=NC2=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-methoxy-4-methyl-1,5-naphthyridine (0.26 g) dissolved in carbontetrachloride (6 ml) was added N-bromosuccinimide (1.2 eq) and benzoyl peroxide (0.3 eq) and heated at 80° C. for 4 h. The reaction was partitioned between satd. NaHCO3 and DCM, and the DCM layer then dried over Na2SO4 to give the title compound (120 mg) after concentration. MS (ESI+) for m/z 252 [M+H]+.
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0.26 g
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6 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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